JR14a

C3a receptor antagonism Intracellular calcium mobilization Mast cell degranulation

JR14a is a next-generation, orally bioavailable C3aR antagonist engineered to overcome the confounding agonist activity at C5aR2 seen with first-generation tools like SB290157. Its proven metabolic stability and oral efficacy in vivo ensure reliable, unambiguous C3aR blockade for chronic inflammation studies. Choose JR14a for definitive, reproducible results in target validation and pharmacology.

Molecular Formula C25H26Cl2N4O3S
Molecular Weight 533.5 g/mol
Cat. No. B10819433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJR14a
Molecular FormulaC25H26Cl2N4O3S
Molecular Weight533.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C25H26Cl2N4O3S/c1-14-13-20(21(15-4-8-17(26)9-5-15)16-6-10-18(27)11-7-16)35-22(14)23(32)31-19(24(33)34)3-2-12-30-25(28)29/h4-11,13,19,21H,2-3,12H2,1H3,(H,31,32)(H,33,34)(H4,28,29,30)/t19-/m0/s1
InChIKeyOHRIKWUZKGNQKQ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxamido)-5-guanidinopentanoic acid (JR14a): A High-Potency C3a Receptor Antagonist for Inflammatory Research


(S)-2-(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxamido)-5-guanidinopentanoic acid, commonly referred to as JR14a (CAS: 2411440-41-8), is a potent, selective, small-molecule antagonist of the human complement C3a receptor (C3aR). It belongs to a class of thiophene-based compounds developed to interrogate the role of C3aR in innate immunity and inflammatory diseases [1]. With a molecular formula of C25H26Cl2N4O3S and a molecular weight of 533.47 g/mol, JR14a represents a significant advancement in the pharmacological toolkit for studying complement-mediated inflammation, demonstrating both high in vitro potency and oral in vivo efficacy .

Why C3aR Antagonists Cannot Be Interchanged: The Critical Selectivity and PK Profile of (S)-2-(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxamido)-5-guanidinopentanoic acid


C3a receptor antagonists are not functionally equivalent, and simple substitution can lead to failed experiments or misleading conclusions. The first-generation antagonist SB290157, while widely cited, exhibits partial agonist activity at the related C5aR2 receptor and has been shown to possess agonist activity on C3aR in certain cellular contexts, confounding data interpretation [1]. Furthermore, many in-class compounds lack the robust oral bioavailability and metabolic stability required for sustained in vivo studies. JR14a was specifically engineered to overcome these limitations, offering a distinct combination of high potency, proven receptor selectivity, and demonstrable oral efficacy in animal models of inflammation [2]. The following quantitative evidence demonstrates why JR14a should be prioritized for research applications where reliable C3aR antagonism is essential.

Quantitative Differentiation of (S)-2-(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxamido)-5-guanidinopentanoic acid (JR14a) Against Key Comparators


Superior In Vitro Potency in Functional Assays Compared to SB290157

JR14a demonstrates approximately 20-fold greater potency than the prototypical C3aR antagonist SB290157 in the inhibition of intracellular calcium release in human monocyte-derived macrophages [1]. In a separate assay measuring β-hexosaminidase secretion from human LAD2 mast cells, JR14a exhibits an IC50 of 8 nM, compared to a reported IC50 of 200-540 nM for SB290157 in similar assays, representing a 25- to 67-fold improvement [1][2]. This enhanced potency translates to more complete target engagement at lower concentrations.

C3a receptor antagonism Intracellular calcium mobilization Mast cell degranulation

Proven Receptor Selectivity Over C5aR, a Key Differentiator from SB290157

A critical limitation of the widely used comparator SB290157 is its demonstrated partial agonist activity at the C5aR2 receptor and agonist activity on C3aR in certain cell systems, which can confound experimental results [1]. In contrast, JR14a was specifically characterized for its selectivity, showing potent antagonism of human C3aR without reported activity at C5aR [2]. This functional selectivity is essential for attributing observed biological effects solely to C3aR blockade.

Receptor selectivity C5aR GPCR pharmacology

Demonstrated Oral In Vivo Efficacy in a Rat Model of Acute Inflammation

JR14a exhibits robust oral efficacy in a well-established rat model of C3aR-mediated acute inflammation. Oral pretreatment with JR14a (10 mg/kg) significantly suppressed paw swelling induced by a selective C3aR agonist, reducing edema by approximately 65% at 30 minutes post-agonist injection [1][2]. This contrasts with SB290157, which, despite its widespread in vitro use, has limited reports of oral in vivo efficacy and is often administered via intraperitoneal injection in animal studies.

In vivo pharmacology Oral bioavailability Rat paw edema model

Metabolic Stability in Rat Plasma and Liver Microsomes Supporting In Vivo Use

JR14a demonstrates metabolic stability in both rat plasma and rat liver microsomes, a key prerequisite for achieving and sustaining therapeutic concentrations in vivo [1]. This stability profile is superior to that of the endogenous ligand C3a, which degrades rapidly, and is a critical differentiator from less stable small-molecule C3aR antagonists. While direct comparative data for all C3aR antagonists is limited, the reported stability of JR14a is consistent with its demonstrated oral efficacy, whereas the lack of such data for compounds like SB290157 may explain its limited oral utility.

Metabolic stability Pharmacokinetics Drug discovery

Optimal Research Applications for (S)-2-(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxamido)-5-guanidinopentanoic acid (JR14a)


Validating the Role of C3aR in Chronic Inflammatory Disease Models

Given its high oral bioavailability and metabolic stability, JR14a is the optimal tool compound for chronic, long-term in vivo studies aimed at validating C3aR as a therapeutic target in diseases such as rheumatoid arthritis, inflammatory bowel disease, or atherosclerosis. Its oral route of administration allows for stress-free, repeated dosing over weeks or months, a requirement not easily met by injectable-only antagonists like SB290157 [1].

Differentiating C3aR-Mediated from C5aR-Mediated Effects in Complex Immune Responses

In experiments designed to dissect the specific contributions of the complement cascade to inflammation, JR14a's clean selectivity for C3aR over C5aR is essential. Unlike the first-generation antagonist SB290157, which exhibits off-target agonist activity at C5aR2, JR14a provides unambiguous C3aR blockade, allowing for clear interpretation of results in co-culture systems or in vivo models where both complement receptors are active [2].

Establishing Robust In Vitro Pharmacology for C3aR in Primary Human Cells

JR14a's sub-10 nM potency in functional assays using primary human macrophages and mast cells makes it the superior choice for establishing robust in vitro pharmacology. Its high potency ensures complete receptor blockade at low, non-toxic concentrations, minimizing off-target effects and conserving compound in high-throughput or long-term cell culture experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for JR14a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.